Crbn-6-5-5-vhl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

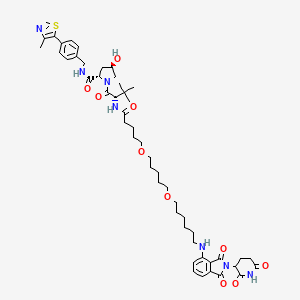

(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMCHOLAKDUZDS-XARBDFOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N7O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Crbn-6-5-5-vhl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crbn-6-5-5-vhl is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By co-opting the von Hippel-Lindau (VHL) E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key molecular processes and experimental workflows.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and degradation of the target protein. This compound is a novel PROTAC that uniquely targets an E3 ligase component, CRBN, for degradation by hijacking another E3 ligase, VHL.[1] This "E3 ligase-vs-E3 ligase" approach provides a valuable tool for studying the biology of CRBN and may have therapeutic implications.

This compound is comprised of a pomalidomide-based ligand that binds to CRBN, and a ligand for VHL, connected by a flexible "6-5-5" polyethylene glycol (PEG)-based linker.[1][2] This specific architecture facilitates the formation of a productive ternary complex between CRBN, this compound, and the VHL E3 ligase complex, leading to the efficient and selective degradation of CRBN.

Core Mechanism of Action

The mechanism of action of this compound involves a series of orchestrated molecular events, culminating in the proteasomal degradation of CRBN.

-

Cellular Entry and Target Engagement: The cell-permeable this compound enters the cell and its two ligand moieties bind to their respective targets: the pomalidomide-derived ligand binds to CRBN, and the VHL ligand binds to the VHL E3 ligase.

-

Ternary Complex Formation: The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex (CRBN : this compound : VHL). The "-6-5-5-" linker plays a crucial role in orienting the two E3 ligases for productive ubiquitination.

-

Ubiquitination of CRBN: Within the ternary complex, the VHL E3 ligase, in conjunction with its associated E1 and E2 enzymes, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of CRBN.

-

Proteasomal Degradation: The poly-ubiquitinated CRBN is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. This compound is then released and can catalytically induce the degradation of another CRBN molecule.

References

Crbn-6-5-5-vhl: A Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Crbn-6-5-5-vhl, a potent and selective heterobifunctional degrader of the E3 ubiquitin ligase Cereblon (CRBN). As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN. This document details the discovery, mechanism of action, synthesis, and key biological data of this compound. It is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and targeted protein degradation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field.[1][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Discovery of this compound

This compound is a novel PROTAC that was developed to selectively induce the degradation of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. CRBN is a well-established target in drug discovery, particularly due to its role in the mechanism of action of immunomodulatory imide drugs (IMiDs).

This compound is a "hetero-bifunctional" or "heterodimerizing" PROTAC, as it recruits a different E3 ligase, the von Hippel-Lindau (VHL) E3 ligase, to target CRBN for degradation. This approach of hijacking one E3 ligase to degrade another has proven to be an effective strategy. The development of this compound was reported by researchers at the University of Bonn.

Mechanism of Action

The mechanism of action of this compound involves the formation of a key ternary complex. The molecule's two ligands simultaneously bind to CRBN and VHL, bringing the two E3 ligases into close proximity. This induced proximity facilitates the transfer of ubiquitin from the VHL E3 ligase complex to CRBN. The poly-ubiquitinated CRBN is then recognized and degraded by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple CRBN proteins.

References

The PROTAC Crbn-6-5-5-vhl: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) Crbn-6-5-5-vhl, a molecule designed for the targeted degradation of the Cereblon (CRBN) protein. This document is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, chemical biology, and oncology.

Introduction

This compound is a synthetic molecule that induces the degradation of CRBN by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[] It is composed of a ligand that binds to CRBN, a ligand that binds to VHL, and a chemical linker that connects the two. By simultaneously binding to both CRBN and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of CRBN by the VHL E3 ligase complex and its subsequent degradation by the proteasome. This targeted degradation of CRBN has been shown to be potent and selective, offering a valuable tool for studying the biological functions of CRBN and as a potential therapeutic strategy.

Structure and Chemical Properties

This compound is a complex molecule with distinct moieties for CRBN and VHL binding, connected by a flexible linker.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₁H₆₉N₇O₁₀S |

| Molecular Weight | 972.21 g/mol |

| CAS Number | 2362575-45-7 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | Typically ≥98% by HPLC |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is to induce the proteasomal degradation of CRBN. This is achieved by bringing CRBN into close proximity with the VHL E3 ubiquitin ligase.

Caption: Signaling pathway of this compound-induced CRBN degradation.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Lines Tested |

| DC₅₀ for CRBN Degradation | 1.5 nM | MM1S |

| Selectivity | Induces preferential degradation of CRBN over VHL. Does not induce degradation of CRBN neosubstrates IKZF1 and IKZF3.[] | HeLa, HEK293, MM1S |

| Time Dependence of Degradation | In HeLa cells, significant CRBN degradation is observed as early as 1 hour, with maximal degradation after 8 hours. | HeLa |

| Concentration for Complete Degradation | 1 µM of this compound for 24 hours induces complete degradation of CRBN in MM1S cells.[] | MM1S |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound, based on established methodologies in the field.

Synthesis of this compound

The synthesis of this compound involves a multi-step process where the CRBN ligand, the VHL ligand, and the linker are synthesized separately and then coupled together. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of Pomalidomide-Linker Intermediate: A derivative of pomalidomide is functionalized with a linker containing a reactive group (e.g., a carboxylic acid or an amine) under standard peptide coupling or alkylation conditions. The reaction progress is monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.

-

Synthesis of VHL Ligand-Linker Intermediate: The VHL ligand is similarly functionalized with a complementary reactive group on the linker.

-

Coupling of Intermediates: The pomalidomide-linker and VHL ligand-linker intermediates are reacted together in a suitable solvent (e.g., dimethylformamide) in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA). The reaction is stirred at room temperature until completion.

-

Purification and Characterization: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cell Culture and Treatment

Human cell lines such as the multiple myeloma cell line MM1S, human cervical cancer cell line HeLa, and human embryonic kidney cell line HEK293 are suitable for studying the activity of this compound.

Protocol:

-

Cell Culture: Cells are maintained in RPMI-1640 (for MM1S) or DMEM (for HeLa and HEK293) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 5 x 10⁵ cells/well (for adherent cells like HeLa and HEK293) or 1 x 10⁶ cells/well (for suspension cells like MM1S) and allowed to attach or stabilize overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. On the day of the experiment, the stock solution is diluted to the desired concentrations in fresh cell culture medium. The old medium is removed from the cells, and the cells are treated with the medium containing this compound or vehicle (DMSO) control.

-

Incubation: Cells are incubated with the compound for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C.

Western Blotting for Protein Degradation Analysis

Western blotting is a key technique to quantify the extent of CRBN degradation.

Caption: Experimental workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CRBN, VHL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Conclusion

This compound is a potent and selective degrader of the CRBN protein. Its well-defined structure and mechanism of action, coupled with its high potency, make it an invaluable tool for researchers in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar PROTAC molecules. Further research into the therapeutic potential of this compound and related compounds is warranted.

References

A Technical Guide to CRBN-6-5-5-VHL: A Selective Cereblon Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CRBN-6-5-5-VHL, a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By recruiting the von Hippel-Lindau (VHL) E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This document details the mechanism of action, quantitative degradation data, selectivity profile, and comprehensive experimental protocols for the characterization of this valuable chemical tool for studying CRBN biology.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and research tool. PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins. CRBN is a widely utilized E3 ligase for targeted protein degradation; however, tools to selectively degrade CRBN itself are essential for understanding its biological functions and the mechanisms of resistance to CRBN-recruiting degraders. This compound is a first-in-class chemical probe that achieves potent and selective degradation of CRBN by engaging the VHL E3 ligase.

Mechanism of Action

This compound is composed of a ligand that binds to CRBN (a derivative of thalidomide) and a ligand that recruits the VHL E3 ligase, connected by a flexible linker. The simultaneous binding of this compound to both CRBN and VHL induces the formation of a ternary complex. Within this complex, the VHL E3 ligase ubiquitinates CRBN, marking it for degradation by the 26S proteasome. This leads to a significant reduction in cellular CRBN levels.

Quantitative Data

The degradation efficiency and selectivity of this compound have been characterized in various cell lines. The following tables summarize the key quantitative data.

Table 1: CRBN Degradation Efficiency

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| MM1S | 1.5 | >95 | 24 |

| KMS-27 | Not Reported | >90 | 6 |

| THP-1 | Not Reported | >90 | 6 |

| OCI-AML5 | Not Reported | >80 | 6 |

| K562 | Not Reported | >80 | 6 |

Data extracted from Steinebach et al., Chem. Commun., 2019, 55, 1821 and its supplementary information.[1][2]

Table 2: Selectivity Profile of this compound in MM1S Cells (24h treatment)

| Protein | Concentration (nM) | % Degradation |

| CRBN | 100 | >95 |

| VHL | 100 | No significant degradation |

| IKZF1 | 100 | No significant degradation |

| IKZF3 | 100 | No significant degradation |

Data extracted from Steinebach et al., Chem. Commun., 2019, 55, 1821 and its supplementary information.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Chemical Synthesis of this compound

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Steinebach et al.[1] The synthesis involves the coupling of a thalidomide-based CRBN ligand, a flexible PEG linker, and a VHL ligand.

Cell Culture and Treatment

-

Cell Lines: MM1S, KMS-27, THP-1, OCI-AML5, and K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are prepared in culture medium to achieve the desired final concentrations.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere (if applicable) before treatment with this compound or vehicle control (DMSO) for the indicated times and concentrations.

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against CRBN, VHL, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density.

-

Treatment: Cells are treated with a range of concentrations of this compound, pomalidomide, or other relevant compounds.

-

Assay: After the desired incubation period (e.g., 72 or 96 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay, according to the manufacturer's instructions.

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated cells to determine the percentage of cell viability. IC50 values are calculated using appropriate software (e.g., GraphPad Prism).

Selectivity and Specificity

A key feature of this compound is its high selectivity for degrading CRBN. At concentrations that induce robust CRBN degradation, it does not significantly affect the levels of the recruited E3 ligase, VHL. Furthermore, unlike its parent CRBN ligand, thalidomide, this compound does not induce the degradation of known neosubstrates of CRBN, such as the transcription factors IKZF1 and IKZF3. This specificity makes it a precise tool for studying CRBN-dependent processes.

Conclusion

This compound is a potent, selective, and cell-permeable degrader of CRBN. Its well-characterized mechanism of action and high specificity make it an invaluable tool for researchers in the fields of targeted protein degradation, cancer biology, and immunology. This guide provides the essential data and methodologies to effectively utilize this compound in laboratory settings to dissect the roles of CRBN in health and disease.

References

The Role of VHL E3 Ligase in Crbn-6-5-5-vhl Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest.[2] A key component of this system is the E3 ubiquitin ligase, which is recruited by the PROTAC to the target protein. Among the most widely utilized E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[3][4][5] This technical guide delves into the critical role of the VHL E3 ligase in the activity of a specific PROTAC, Crbn-6-5-5-vhl, which paradoxically targets the E3 ligase CRBN for degradation.

This compound is a potent and selective CRBN degrader that exemplifies a novel strategy of "hijacking" one E3 ligase to degrade another. This approach holds significant potential for modulating the activity of E3 ligases themselves, which are often implicated in various pathologies. This guide will provide a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways involved in the VHL-mediated degradation of CRBN by this compound.

Core Mechanism: VHL-Mediated Degradation of CRBN

The fundamental principle behind the activity of this compound lies in its ability to induce the formation of a ternary complex between the VHL E3 ligase and the target protein, CRBN. The this compound molecule itself is composed of three key moieties: a ligand that binds to the VHL E3 ligase, a ligand that binds to CRBN, and a linker that connects these two ligands.

The VHL E3 ligase complex, in its native state, is a multiprotein assembly that includes VHL, Elongin B, Elongin C, Cullin 2, and Rbx1. This complex is responsible for recognizing and ubiquitinating specific substrate proteins, marking them for degradation by the 26S proteasome. In the context of this compound, the PROTAC acts as a molecular bridge, effectively reprogramming the VHL E3 ligase to recognize CRBN as a neosubstrate.

Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CRBN. This polyubiquitination event serves as a degradation signal, leading to the recruitment of the proteasome and the subsequent degradation of CRBN. Notably, the this compound molecule is not consumed in this process and can catalytically induce the degradation of multiple CRBN molecules.

Quantitative Data Summary

The efficacy of this compound as a CRBN degrader has been quantified through various in vitro experiments. The key parameters used to assess its activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound | CRBN | MM1S | 1.5 | Not explicitly stated, but complete degradation observed at 1 µM. | |

| Compound 14a (similar VHL-CRBN PROTAC) | CRBN | HeLa | 200 | ~98 | |

| TD-158 (similar VHL-CRBN PROTAC) | CRBN | HEK293T | 44.5 | 97.1 | |

| TD-165 (similar VHL-CRBN PROTAC) | CRBN | HEK293T | 20.4 | 99.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for CRBN Degradation

This protocol is used to quantify the reduction in CRBN protein levels following treatment with this compound.

Materials:

-

MM1S cells

-

This compound (Tocris, Cat. No. 6948)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-CRBN, Mouse anti-VHL, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MM1S cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for the desired time points (e.g., 4, 8, 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against CRBN, VHL, and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST and apply the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the CRBN and VHL band intensities to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the VHL-Crbn-6-5-5-vhl-CRBN ternary complex.

Materials:

-

HEK293T cells

-

Plasmids encoding tagged versions of VHL (e.g., Flag-VHL) and CRBN (e.g., HA-CRBN)

-

Transfection reagent

-

This compound

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-Flag or anti-HA magnetic beads or agarose resin

-

Elution buffer

-

Western blotting reagents (as described above)

Procedure:

-

Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids encoding tagged VHL and CRBN. After 24 hours, pre-treat the cells with MG132 (10 µM) for 2 hours to prevent degradation of the target protein. Then, treat the cells with this compound (e.g., 500 nM) or DMSO for 4-6 hours.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with anti-Flag or anti-HA beads overnight at 4°C to pull down the tagged protein and its binding partners.

-

Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against the tags (Flag and HA) to detect the immunoprecipitated protein and the co-immunoprecipitated protein, respectively. The presence of both tagged proteins in the eluate from the this compound-treated sample, but not the DMSO control, indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This protocol is used to directly assess the VHL-mediated ubiquitination of CRBN in the presence of this compound.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant VHL-Elongin B-Elongin C (VBC) complex

-

Recombinant CRBN

-

This compound

-

ATP

-

Ubiquitination reaction buffer

-

Western blotting reagents (as described above)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, VBC complex, and CRBN in the ubiquitination reaction buffer.

-

Initiation of Reaction: Add this compound or DMSO to the reaction mixtures. Initiate the ubiquitination reaction by adding ATP.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by western blotting using an anti-CRBN antibody. The appearance of a high-molecular-weight smear or distinct bands above the unmodified CRBN band in the this compound-treated lane indicates the polyubiquitination of CRBN.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: VHL-mediated degradation of CRBN by this compound.

Caption: Western Blotting workflow for CRBN degradation analysis.

Caption: Co-Immunoprecipitation workflow for ternary complex detection.

Conclusion

The PROTAC this compound serves as a powerful research tool and a proof-of-concept for a novel therapeutic strategy: the targeted degradation of an E3 ligase by co-opting another. The von Hippel-Lindau E3 ligase is central to the activity of this molecule, acting as the catalytic engine that drives the ubiquitination and subsequent degradation of Cereblon. The data and protocols presented in this guide provide a comprehensive framework for understanding and investigating the role of VHL in the context of this unique PROTAC. As the field of targeted protein degradation continues to evolve, the ability to selectively degrade E3 ligases opens up new avenues for therapeutic intervention and a deeper understanding of the ubiquitin-proteasome system.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of the CRBN-6-5-5-VHL Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and mechanism of the CRBN-6-5-5-VHL ternary complex, a key area of interest in the field of targeted protein degradation. This document details the underlying biological pathways, quantitative data, and experimental methodologies relevant to the study of this hetero-bifunctional proteolysis-targeting chimera (PROTAC).

Introduction to the this compound PROTAC

The this compound molecule is a synthetic hetero-bifunctional PROTAC designed to induce the degradation of the Cereblon (CRBN) protein.[1][2] Unlike conventional inhibitors, PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] this compound achieves this by simultaneously binding to both CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity facilitates the VHL-mediated ubiquitination of CRBN, marking it for subsequent degradation by the proteasome. This approach of using one E3 ligase to degrade another is a novel strategy in the field of targeted protein degradation.

The this compound molecule is comprised of three key components: a ligand that binds to the VHL E3 ligase, a ligand that binds to CRBN (derived from pomalidomide), and a linker that connects these two moieties.

Signaling Pathway: VHL-mediated CRBN Degradation

The primary function of the this compound PROTAC is to induce the ubiquitination and subsequent degradation of CRBN. This process can be visualized as a signaling cascade, as depicted in the following diagram.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein. For this compound, the following degradation potency has been reported:

| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |

| This compound | CRBN | MM1S | 1.5 |

While the DC50 value provides a measure of cellular efficacy, a deeper understanding of the underlying molecular interactions requires biophysical data such as binding affinities (Kd) and cooperativity (α). As of the latest available data, specific experimentally determined binary and ternary binding affinities and cooperativity values for the this compound complex have not been publicly disclosed. Such data is typically obtained through techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Protocols

The characterization of the this compound ternary complex involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Cellular CRBN Degradation Assay via Western Blot

This protocol outlines the steps to determine the extent of CRBN degradation in cells treated with this compound.

Materials:

-

MM1S cells

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CRBN, anti-VHL, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed MM1S cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the CRBN band intensity to the loading control.

-

Plot the percentage of CRBN remaining relative to the vehicle control against the log concentration of this compound to determine the DC50 value.

-

Biophysical Characterization of Ternary Complex Formation (General Protocol)

While specific data for this compound is not available, the following generalized protocols for SPR and ITC are standard for characterizing PROTAC ternary complexes.

Objective: To measure the binding kinetics and affinity of the binary (PROTAC-protein) and ternary (protein-PROTAC-protein) interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or streptavidin-coated)

-

Purified recombinant VHL and CRBN proteins

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize one of the proteins (e.g., VHL) onto the sensor chip surface.

-

Binary Interaction (this compound and VHL): Inject a series of concentrations of this compound over the immobilized VHL surface to measure the binding kinetics (kon and koff) and calculate the dissociation constant (Kd).

-

Binary Interaction (this compound and CRBN): In a separate experiment, immobilize CRBN and inject this compound to determine its binding affinity to CRBN.

-

Ternary Complex Formation: To measure the ternary affinity, inject a pre-incubated mixture of this compound and a saturating concentration of CRBN over the immobilized VHL surface. The resulting sensorgram will reflect the binding of the CRBN:this compound complex to VHL.

-

Data Analysis: Analyze the sensorgrams using the instrument's software to obtain kinetic and affinity constants for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of the binding interactions.

Materials:

-

ITC instrument

-

Purified recombinant VHL and CRBN proteins

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Binary Titration (this compound into VHL): Place the VHL solution in the sample cell and titrate in the this compound solution from the syringe.

-

Binary Titration (this compound into CRBN): Place the CRBN solution in the sample cell and titrate in the this compound solution.

-

Ternary Titration: To assess the ternary complex, place a mixture of VHL and this compound in the cell and titrate in CRBN, or vice versa.

-

Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, and its inverse Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Experimental and Logical Workflow

The characterization of a novel PROTAC like this compound follows a logical progression of experiments to establish its mechanism of action and efficacy.

Conclusion

The this compound PROTAC represents an innovative approach to targeted protein degradation by inducing the self-degradation of the E3 ligase component, CRBN, through the recruitment of the VHL E3 ligase. While its cellular potency is well-documented, a complete biophysical and structural understanding of the ternary complex remains an area for future investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued study of this and other novel PROTAC molecules, which hold significant promise for the development of new therapeutics.

References

The Biology of CRBN: A Technical Guide to a Key Player in Protein Homeostasis and Targeted Protein Degradation, Featuring the CRBN Degrader Crbn-6-5-5-vhl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN) has emerged as a protein of significant interest in cellular biology and therapeutic development. As a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^), it plays a pivotal role in the ubiquitin-proteasome system, regulating the degradation of a multitude of protein substrates. This function is not only integral to normal physiological processes but is also implicated in various pathologies. Furthermore, CRBN is the primary target of immunomodulatory drugs (IMiDs) and a key component in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the biology of CRBN, with a special focus on Crbn-6-5-5-vhl, a potent hetero-bifunctional PROTAC designed to induce the degradation of CRBN itself by hijacking the von Hippel-Lindau (VHL) E3 ligase complex. This document will detail the molecular functions of CRBN, its involvement in key signaling pathways, and provide comprehensive experimental protocols for its study.

Introduction to Cereblon (CRBN)

CRBN is a 442-amino acid protein that functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex, which also comprises Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[1] This complex is a key component of the ubiquitin-proteasome system, responsible for marking substrate proteins with ubiquitin for subsequent degradation by the proteasome.[2] The crucial role of CRBN in protein homeostasis is underscored by its involvement in a diverse array of cellular processes, including the regulation of ion channels, metabolic pathways, and developmental programs.[3][4]

Clinically, CRBN gained prominence as the direct target of the teratogenic and therapeutic effects of thalidomide and its analogs, lenalidomide and pomalidomide.[5] These immunomodulatory drugs (IMiDs) act as "molecular glues," inducing the proximity between CRBN and neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and degradation. This mechanism is central to the anti-myeloma activity of IMiDs. The discovery of CRBN's ligandability has paved the way for the development of a new class of targeted therapeutics, including PROTACs.

This compound: A Hetero-bifunctional PROTAC Targeting CRBN

This compound is a synthetic hetero-bifunctional PROTAC designed to induce the degradation of CRBN. It consists of a ligand that binds to CRBN (derived from pomalidomide) and a ligand that binds to the VHL E3 ligase (VH032), connected by a flexible linker. By simultaneously engaging both CRBN and the VHL E3 ligase complex, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of CRBN by the VHL ligase and its subsequent degradation by the proteasome. This targeted degradation of CRBN serves as a powerful tool for studying its biological functions and represents a potential therapeutic strategy in contexts where CRBN activity is pathogenic.

Quantitative Data for this compound and its Ligands

The efficacy of this compound and its constituent ligands is determined by their binding affinities and degradation potencies. The following tables summarize key quantitative data.

| Compound/Molecule | Target | Binding Affinity (K_d) | Assay Method |

| Pomalidomide | CRBN | ~157 nM | Competitive Titration |

| VH032 | VHL | 185 nM | Not Specified |

| VH-298 | VHL | 80-90 nM | Not Specified |

| PROTAC | Target | DC_50 | D_max | Cell Line |

| This compound | CRBN | 1.5 nM | Complete degradation at 1 µM | MM1S |

| 14a (similar to this compound) | CRBN | 200 nM | up to 98% | HeLa |

Key Signaling Pathways Involving CRBN and VHL

CRBN and VHL are integral components of multiple signaling pathways that regulate critical cellular functions. Understanding these pathways is essential for elucidating the broader biological consequences of modulating their activity.

CRBN and the AMPK Signaling Pathway

CRBN has been identified as a negative regulator of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. CRBN can directly interact with the AMPKα subunit, leading to the inhibition of AMPK activity. This interaction provides a link between protein degradation and cellular metabolism.

CRBN and the Wnt Signaling Pathway

Recent studies have revealed a role for CRBN as a positive regulator of the Wnt signaling pathway. Wnt signaling is crucial for embryonic development and adult tissue homeostasis. CRBN can mediate the degradation of Casein Kinase 1α (CK1α), a negative regulator of the Wnt pathway, thereby promoting Wnt signaling.

VHL and the PI3K/AKT/mTOR Signaling Pathway

The VHL tumor suppressor protein plays a role in regulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. VHL can interact with the p110 catalytic subunit of PI3K, thereby stimulating TOR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CRBN, VHL, and the effects of molecules like this compound.

Western Blot Analysis of CRBN Degradation

This protocol is for assessing the degradation of endogenous CRBN in a cellular context following treatment with a degrader like this compound.

Materials:

-

Cell line of interest (e.g., MM1S)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against CRBN (e.g., Proteintech 11435-1-AP)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the extent of CRBN degradation.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in vitro to directly assess the ability of this compound to induce CRBN ubiquitination by the VHL complex.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL-Elongin B-Elongin C (VBC) complex

-

Recombinant CRBN-DDB1 complex

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE and Western blot reagents as described above

-

Anti-CRBN and anti-ubiquitin antibodies

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, CRBN-DDB1 complex, ubiquitin, and this compound in the ubiquitination reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP. Include a negative control reaction without ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against CRBN and ubiquitin to detect the formation of higher molecular weight ubiquitinated CRBN species.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction between the ligands of this compound and their respective E3 ligases.

Materials:

-

Purified recombinant CRBN-DDB1 complex

-

Purified recombinant VBC complex

-

Pomalidomide

-

VH032

-

ITC instrument

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Sample Preparation: Dialyze the proteins and dissolve the small molecules in the same dialysis buffer to minimize heats of dilution.

-

ITC Experiment Setup:

-

Load the protein solution (e.g., 10-20 µM CRBN-DDB1) into the sample cell of the ITC instrument.

-

Load the ligand solution (e.g., 100-200 µM pomalidomide) into the injection syringe.

-

-

Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the K_d, ΔH, and n. Repeat the experiment for the VHL ligand (VH032) and the VBC complex.

Conclusion

CRBN stands as a multifaceted protein with profound implications for cellular function and disease. Its role as a substrate receptor for an E3 ubiquitin ligase complex places it at the heart of protein homeostasis. The ability to pharmacologically modulate CRBN's activity with IMiDs and targeted degraders like this compound has opened up new avenues for therapeutic intervention and has provided researchers with powerful tools to dissect its biological roles. This technical guide has provided a comprehensive overview of CRBN biology, the mechanism of the CRBN degrader this compound, and detailed experimental protocols for their investigation. Continued research into the intricate functions of CRBN and the development of novel modulators will undoubtedly yield further insights into cellular regulation and new strategies for treating a range of human diseases.

References

- 1. Von Hippel–Lindau tumor suppressor (VHL) stimulates TOR signaling by interacting with phosphoinositide 3-kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Von Hippel-Lindau tumor suppressor (VHL) stimulates TOR signaling by interacting with phosphoinositide 3-kinase (PI3K) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ternary complex formation - Profacgen [profacgen.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CRBN-6-5-5-VHL-mediated Cereblon Degradation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRBN-6-5-5-VHL is a potent and selective heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cereblon (CRBN). This molecule hijacks the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag CRBN for proteasomal degradation.[1][2][3] Unlike traditional inhibitors, which only block the function of a target protein, PROTACs lead to the physical removal of the protein from the cell. This compound has been shown to be highly effective in cell-based assays, demonstrating a DC50 (concentration required to degrade 50% of the target protein) of 1.5 nM in MM1S multiple myeloma cells.[2][4] Notably, it does not induce the degradation of CRBN's neosubstrates, IKZF1 and IKZF3. These application notes provide detailed protocols for utilizing this compound in cell culture to study CRBN degradation.

Mechanism of Action

This compound functions by forming a ternary complex with CRBN and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to CRBN. The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome.

References

Application Notes and Protocols for Crbn-6-5-5-vhl in MM1S Multiple Myeloma Cells

For Research Use Only.

Introduction

Crbn-6-5-5-vhl is a potent and selective heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Cereblon (CRBN) protein.[1] In multiple myeloma, CRBN is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs).[2][3] this compound co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN. These application notes provide detailed protocols for the use of this compound in MM1S multiple myeloma cells, including methods for assessing CRBN degradation, cell viability, and apoptosis.

Mechanism of Action

This compound is a chimeric molecule that consists of a ligand for CRBN and a ligand for the VHL E3 ligase, connected by a flexible linker. This dual-binding capability allows the PROTAC to form a ternary complex between CRBN and the VHL E3 ligase complex. Once this complex is formed, the VHL E3 ligase ubiquitinates CRBN, marking it for degradation by the 26S proteasome. This targeted degradation of CRBN can be utilized to study the roles of CRBN in cellular processes and to potentially overcome IMiD resistance in multiple myeloma.

Caption: Mechanism of Action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound in MM1S Cells

| Parameter | Value | Reference |

| CRBN Degradation (DC50) | 1.5 nM | |

| CRBN Degradation (1 µM, 24h) | Complete Degradation | |

| IKZF1 Degradation | No significant degradation | |

| IKZF3 Degradation | No significant degradation |

Table 2: Dose-Response of this compound on CRBN Protein Levels in MM1S Cells (16h treatment)

| Concentration | % CRBN Remaining (Normalized to DMSO) | Reference |

| 10 nM | ~50% | |

| 100 nM | ~20% | |

| 1000 nM (1 µM) | <10% (near complete degradation) | |

| Pomalidomide (1 µM) | ~100% |

Note: The values in Table 2 are estimated from Western Blot data presented in the cited literature and are for illustrative purposes.

Experimental Protocols

Western Blotting for CRBN Degradation

This protocol describes the detection of CRBN, IKZF1, and IKZF3 protein levels in MM1S cells following treatment with this compound.

Caption: Western Blotting Workflow.

Materials:

-

MM1S cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CRBN, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture MM1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or DMSO vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CRBN, IKZF1, IKZF3, and a loading control overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.

-

MTT Cell Viability Assay

This assay measures the metabolic activity of MM1S cells as an indicator of cell viability after treatment with this compound.

Caption: MTT Cell Viability Assay Workflow.

Materials:

-

MM1S cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed MM1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions or DMSO vehicle to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Annexin V/PI Apoptosis Assay Workflow.

Materials:

-

MM1S cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed MM1S cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with various concentrations of this compound or DMSO vehicle for the desired time.

-

-

Cell Harvesting and Staining:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Troubleshooting

-

No CRBN Degradation:

-

Confirm the activity of this compound.

-

Ensure proper cell lysis and protein handling to prevent degradation.

-

Optimize antibody concentrations and incubation times for Western blotting.

-

Check for high levels of VHL expression in MM1S cells, as the PROTAC relies on this E3 ligase.

-

-

High Background in Western Blots:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (e.g., extend blocking time, use a different blocking agent).

-

Titrate primary and secondary antibody concentrations.

-

-

Inconsistent MTT Assay Results:

-

Ensure a single-cell suspension before seeding.

-

Minimize the exposure of MTT reagent to light.

-

Ensure complete solubilization of formazan crystals before reading the absorbance.

-

-

High Percentage of Necrotic Cells in Apoptosis Assay:

-

Handle cells gently during harvesting and staining to avoid mechanical damage.

-

Analyze cells promptly after staining.

-

The compound may induce necrosis at higher concentrations.

-

Ordering Information

| Product | Catalog Number |

| This compound | Varies by supplier |

| Anti-CRBN Antibody | Varies by supplier |

| Anti-IKZF1 Antibody | Varies by supplier |

| Anti-IKZF3 Antibody | Varies by supplier |

| FITC-Annexin V Apoptosis Detection Kit | Varies by supplier |

| MTT Cell Proliferation Assay Kit | Varies by supplier |

Disclaimer: These application notes are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided protocols are guidelines and may require optimization for specific experimental conditions.

References

Application of Crbn-6-5-5-vhl in MOLT-4 Leukemia Cells: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Crbn-6-5-5-vhl, a potent and selective Cereblon (CRBN) degrader, in the context of MOLT-4, a human T-cell acute lymphoblastic leukemia (T-ALL) cell line. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations of the underlying molecular mechanisms and workflows.

Introduction

This compound is a heterobifunctional degrader that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of Cereblon (CRBN) via the ubiquitin-proteasome system. By forming a ternary complex between CRBN and VHL, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation allows for the investigation of CRBN's role in cellular processes and its potential as a therapeutic target in malignancies such as T-ALL. In MOLT-4 cells, the degradation of CRBN has been shown to be highly selective, with minimal impact on the protein levels of VHL or the known neo-substrates of CRBN, such as IKZF1 and IKZF3.[1][2][3]

Mechanism of Action

The mechanism of action of this compound involves the formation of a key ternary complex, which brings the target protein (CRBN) into close proximity with the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules to CRBN, marking it for degradation by the 26S proteasome.

Caption: Mechanism of this compound-mediated CRBN degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Cell Line | Reference |

| DC50 (CRBN Degradation) | 1.5 nM | MM1S | [1][4] |

| Selectivity | Highly selective for CRBN | MOLT-4 | |

| Effect on VHL | No significant degradation | MM1S | |

| Effect on IKZF1/IKZF3 | No significant degradation | MM1S |

Table 2: Recommended Concentration Ranges for In Vitro Studies

| Application | Concentration Range | Reference |

| Measuring CRBN Degradation | 5 - 10 nM | |

| Studying Downstream Effects | 50 - 100 nM | |

| Complete Degradation | 1 µM (in MM1S cells) |

Experimental Protocols

Detailed methodologies for key experiments to assess the application of this compound in MOLT-4 cells are provided below.

Protocol 1: Assessment of CRBN Degradation by Western Blot

This protocol details the steps to quantify the degradation of CRBN in MOLT-4 cells following treatment with this compound.

Experimental Workflow:

References

Application Notes: Quantitative Analysis of Cereblon Degradation by Crbn-6-5-5-vhl via Western Blot

Proteomics Analysis of Cells Treated with Crbn-6-5-5-vhl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These bifunctional molecules induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. Crbn-6-5-5-vhl is a potent and selective PROTAC designed to induce the degradation of Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2] This is achieved by recruiting the Von Hippel-Lindau (VHL) E3 ligase, which then ubiquitinates CRBN, marking it for proteasomal degradation.[3] Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering downstream signaling consequences.

This document provides detailed protocols for the proteomics analysis of cells treated with this compound, from sample preparation to data analysis. It also presents a representative quantitative proteomics dataset and visualizes the key mechanisms and workflows.

Mechanism of Action

This compound is a hetero-bifunctional molecule composed of a ligand that binds to CRBN and another ligand that binds to VHL, connected by a linker.[1] The simultaneous binding of this compound to both CRBN and the VHL E3 ligase complex induces the formation of a ternary complex. This proximity leads to the poly-ubiquitination of CRBN by the VHL ligase. The poly-ubiquitinated CRBN is then recognized and degraded by the 26S proteasome. This compound is highly selective for CRBN, with a reported 50% degradation concentration (DC50) of 1.5 nM, and has been shown to have minimal effect on the degradation of known CRBN neosubstrates such as IKZF1 and IKZF3.

Mechanism of this compound induced CRBN degradation.

Quantitative Proteomics Data

The following table summarizes representative quantitative proteomics data from a hypothetical experiment where MM.1S cells were treated with 100 nM this compound for 24 hours. The data was generated using Tandem Mass Tag (TMT) labeling followed by LC-MS/MS analysis. The values represent the log2 fold change in protein abundance in treated cells compared to vehicle control (DMSO).

| Protein | UniProt ID | Function | Log2 Fold Change | p-value |

| Cereblon | Q96SW2 | Target of this compound, E3 ligase substrate receptor. | -3.85 | 1.2e-6 |

| Von Hippel-Lindau Tumor Suppressor | P40337 | Recruited E3 ligase. | -0.05 | 0.89 |

| Ikaros | Q13422 | Known CRBN neosubstrate. | 0.12 | 0.75 |

| Aiolos | Q9UKR5 | Known CRBN neosubstrate. | 0.08 | 0.81 |

| AMP-activated protein kinase subunit alpha-1 | Q13131 | Interacts with CRBN, key energy sensor. | 0.45 | 0.04 |

| Large-conductance calcium-activated potassium channel subunit alpha | Q12791 | Interacts with CRBN. | 0.38 | 0.06 |

| Cullin-4A | Q13619 | Component of the CRL4 E3 ligase complex. | -0.15 | 0.68 |

| DNA damage-binding protein 1 | Q16531 | Component of the CRL4 E3 ligase complex. | -0.11 | 0.72 |

| Hypoxia-inducible factor 1-alpha | Q16665 | Primary substrate of VHL. | 0.09 | 0.80 |

| GSPT1 | P15170 | Known neosubstrate of other CRBN modulators. | 0.05 | 0.92 |

This is a representative dataset and actual results may vary depending on the experimental conditions and cell line used.

Experimental Protocols

A detailed protocol for quantitative proteomics analysis of this compound treated cells is provided below. This protocol outlines cell culture and treatment, protein extraction and digestion, TMT labeling, and mass spectrometry analysis.

Quantitative proteomics workflow.

Protocol 1: Cell Culture, Treatment, and Lysis

-

Cell Culture: Culture human multiple myeloma (MM.1S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with 100 nM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control for 24 hours. Perform experiments in triplicate.

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 2: Protein Digestion and TMT Labeling

-

Protein Digestion:

-

Take 100 µg of protein from each sample and adjust the volume to 100 µL with 100 mM TEAB (triethylammonium bicarbonate) buffer.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digest the proteins with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

-

-

Peptide Desalting: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 80% acetonitrile/0.1% formic acid and dry them in a vacuum centrifuge.

-

TMT Labeling:

-

Reconstitute the dried peptides in 100 µL of 100 mM TEAB.

-

Equilibrate the TMTpro™ 16plex Label Reagents to room temperature.

-

Add 41 µL of anhydrous acetonitrile to each TMT label vial, vortex, and centrifuge.

-

Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.

-

Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.

-

-

Sample Pooling: Combine all TMT-labeled samples in a 1:1 ratio, desalt using a C18 SPE cartridge, and dry in a vacuum centrifuge.

Protocol 3: Mass Spectrometry and Data Analysis

-

Peptide Fractionation:

-

Resuspend the pooled, labeled peptide mixture in a high pH reversed-phase buffer.

-

Fractionate the peptides using a high pH reversed-phase chromatography column to reduce sample complexity.

-

Collect and combine fractions, then dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend each peptide fraction in 0.1% formic acid.

-

Analyze the peptides by online nanoflow liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, with a full scan followed by MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis using MaxQuant:

-

Process the raw mass spectrometry data using MaxQuant software.

-

Use the Andromeda search engine integrated into MaxQuant to search the MS/MS spectra against a human protein database (e.g., UniProt).

-

Specify TMTpro 16plex for quantification.

-

Set the following search parameters: trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and N-terminal acetylation as variable modifications.

-

Perform protein quantification using the reporter ion intensities.

-